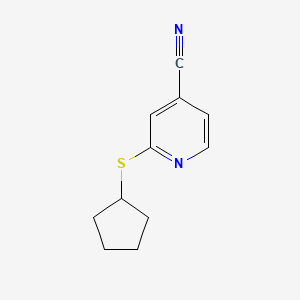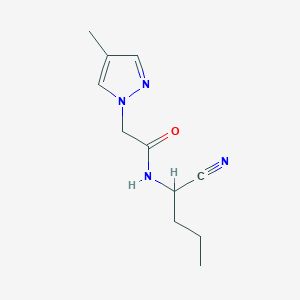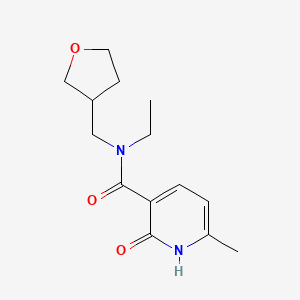![molecular formula C14H23NO4S2 B7572833 N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide, also known as BES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BES is a sulfonamide derivative that is widely used as a buffer in biochemical and physiological experiments.
Mechanism of Action
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide acts as a zwitterionic buffer, which means that it can act as both an acid and a base. It maintains a stable pH environment by accepting or donating protons depending on the pH of the solution. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide also has a low UV absorbance, which makes it an ideal buffer for experiments that require UV detection.
Biochemical and Physiological Effects:
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has been shown to have minimal effects on the biochemical and physiological properties of the substances it is used with. It does not affect enzymatic activity or protein stability. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has also been shown to have minimal toxicity, making it a safe buffer to use in experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is its ability to maintain a stable pH environment. It is also relatively inexpensive and easy to prepare. However, N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has a limited buffering capacity and is not suitable for experiments conducted at extreme pH values. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide also has a limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research involving N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide. One area of research is the development of new derivatives of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide with improved properties. Another area of research is the use of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide in the preparation of new drug delivery systems. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has also been shown to have potential as a therapeutic agent for the treatment of certain diseases. Further research is needed to explore these potential applications of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide.
Conclusion:
In conclusion, N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is a sulfonamide derivative that is widely used as a buffer in biochemical and physiological experiments. It has a stable pH environment, minimal effects on biochemical and physiological properties, and minimal toxicity. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for research involving N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide.
Synthesis Methods
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide can be synthesized by reacting 4-tert-butylphenylsulfonyl chloride with 2-aminoethanesulfonic acid in a basic solution. The reaction leads to the formation of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide as a white crystalline solid. The purity of N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide can be determined by using high-performance liquid chromatography (HPLC).
Scientific Research Applications
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide is widely used as a buffer in biochemical and physiological experiments. It is particularly useful in experiments involving proteins, enzymes, and nucleic acids. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has a pKa value of 7.6, which makes it an ideal buffer for experiments conducted at physiological pH. N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide has also been used in the preparation of liposomes and nanoparticles for drug delivery.
properties
IUPAC Name |
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4S2/c1-5-21(18,19)15-10-11-20(16,17)13-8-6-12(7-9-13)14(2,3)4/h6-9,15H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQPTKPXIGUNQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572755.png)
![1-(2-fluorophenyl)-N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]methanesulfonamide](/img/structure/B7572756.png)
![2-{[(1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-N-(1-cyanocyclobutyl)acetamide](/img/structure/B7572762.png)

![N-[4-(dimethylamino)-2-(trifluoromethyl)phenyl]-2-(2,4-dimethylphenyl)-1,3-thiazole-5-carboxamide](/img/structure/B7572772.png)
![4-[(1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)methyl]benzamide](/img/structure/B7572790.png)


![S-[4-[[(E)-3-(1,3-thiazol-2-yl)prop-2-enoyl]amino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7572796.png)
![1H-imidazol-5-yl-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7572799.png)
![2-cyclopentyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7572809.png)

![N-[1-(4-methyl-1,2,4-triazol-3-yl)ethyl]-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7572816.png)
